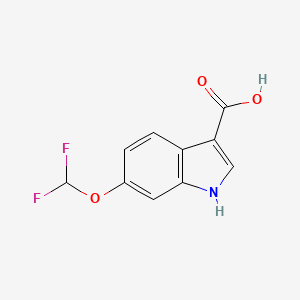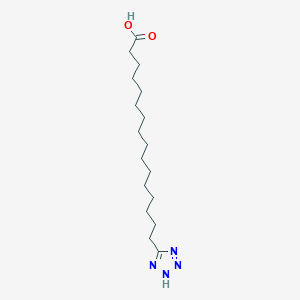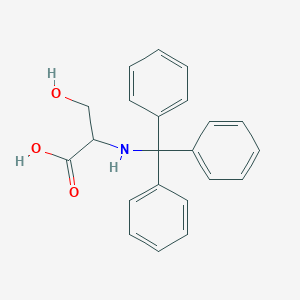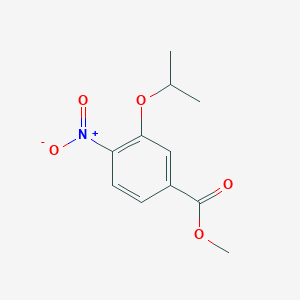
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile
概要
説明
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H7F3N2. It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reaction conditions involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with the final product achieving a content of more than 99 percent. The total yield of the product reaches 73 to 75 percent, and the production cost is kept low by using easily obtainable raw materials and a simple process .
化学反応の分析
Types of Reactions
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and other derivatives that retain the trifluoromethyl group. These products are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the context of cancer research, its derivatives inhibit the growth of endothelial cells by interfering with cellular pathways that regulate cell proliferation and survival. The exact molecular targets and pathways vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
4-Nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of an amino group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains an iodine atom instead of an amino group.
Uniqueness
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
特性
分子式 |
C9H7F3N2 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c1-5-2-6(4-13)8(14)3-7(5)9(10,11)12/h2-3H,14H2,1H3 |
InChIキー |
WLYUHMDUERBMBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [3-(hydroxymethyl)phenoxy]acetate](/img/structure/B8760655.png)
![5-[[(6-chloro-3-pyridinyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B8760658.png)






![3-Bromo-7-iodothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8760697.png)




